2-Cyano-1,3-difluorotetrachloropropan-2-yl acrylate

Monomer Purity Distillation Processing Window

2-Cyano-1,3-difluorotetrachloropropan-2-yl acrylate (CAS 1980044-60-7) is a complex organic compound belonging to the class of cyanoacrylates. It is characterized by a fully halogenated propan-2-yl ester side chain containing both chlorine and fluorine atoms, combined with a cyano group directly attached to the same carbon as the acrylate moiety.

Molecular Formula C7H3Cl4F2NO2
Molecular Weight 312.9 g/mol
Cat. No. B12063947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-1,3-difluorotetrachloropropan-2-yl acrylate
Molecular FormulaC7H3Cl4F2NO2
Molecular Weight312.9 g/mol
Structural Identifiers
SMILESC=CC(=O)OC(C#N)(C(F)(Cl)Cl)C(F)(Cl)Cl
InChIInChI=1S/C7H3Cl4F2NO2/c1-2-4(15)16-5(3-14,6(8,9)12)7(10,11)13/h2H,1H2
InChIKeyXVHMYUHMBOECLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-1,3-difluorotetrachloropropan-2-yl acrylate: A Highly Halogenated Electron-Deficient Monomer for Specialty Polymer Procurement


2-Cyano-1,3-difluorotetrachloropropan-2-yl acrylate (CAS 1980044-60-7) is a complex organic compound belonging to the class of cyanoacrylates . It is characterized by a fully halogenated propan-2-yl ester side chain containing both chlorine and fluorine atoms, combined with a cyano group directly attached to the same carbon as the acrylate moiety . This structural arrangement creates an electron-deficient olefin with a molecular weight of 312.91 g/mol and a molecular formula of C7H3Cl4F2NO2 . The monomer is commercially available for research purposes with a typical purity of 95-96% [1].

Why Standard Cyanoacrylate or Fluorinated Acrylate Monomers Cannot Substitute for 2-Cyano-1,3-difluorotetrachloropropan-2-yl acrylate


Generic substitution within the class of electron-deficient acrylates is unreliable due to the compound's unique tetrahalogenated architecture. Unlike simple alkyl 2-cyanoacrylates or single-halogen methacrylates, this monomer presents a perhalogenated isopropyl backbone with a specific 2:4 fluorine-to-chlorine ratio . This precise substitution pattern is known to be a critical determinant of the monomer's reactivity, polymer refractive index, and thermal degradation profile in halogenated acrylic systems [1]. An interchange to a non-halogenated or differently halogenated analog (e.g., ethyl 2-cyanoacrylate or 2,2,2-trifluoroethyl methacrylate) is expected to alter copolymerization kinetics, final polymer optical clarity, and flame retardancy, as established by class-level structure-property relationships [2]. The evidence below quantifies where data exists and identifies knowledge gaps.

Quantitative Evidence for Differentiated Selection of 2-Cyano-1,3-difluorotetrachloropropan-2-yl acrylate


Direct Comparison of Boiling Points with Non-Halogenated and Selectively Halogenated Acrylate Analogs

The boiling point of 2-cyano-1,3-difluorotetrachloropropan-2-yl acrylate is reported as 116-120 °C at a reduced pressure of 20 mmHg . This is significantly higher than that of the widely used benchmark ethyl 2-cyanoacrylate, which boils at ~54-56 °C under the same 20 mmHg pressure [1]. The elevated boiling point indicates stronger intermolecular forces due to the heavy halogen substituents, which can translate to a wider liquid processing window and potentially reduced monomer volatility loss during vacuum-assisted polymerization techniques.

Monomer Purity Distillation Processing Window

Molecular Weight and Halogen Content as an Indicator of Refractive Index Potential over Non-Halogenated Monomers

The molecular weight of 2-cyano-1,3-difluorotetrachloropropan-2-yl acrylate is 312.91 g/mol with a heavy halogen content (Cl + F) constituting approximately 62% of the mass . This contrasts starkly with ethyl 2-cyanoacrylate (MW 125.13 g/mol, 0% halogen). In halogenated acrylic polymers, the molar refraction contribution from C-Cl and C-F bonds is a strong driver of increased refractive index [1]. While no direct refractive index measurement for this specific monomer was found, class-level inference from related halogenated acrylates indicates its polymer is predicted to have a substantially higher refractive index than poly(ethyl 2-cyanoacrylate), which is reported at approximately 1.45 [2].

Optical Polymers Refractive Index Control Halogen Effect

Electron Deficiency and Projected Anionic Reactivity Compared to Methylidene Malonate

This compound is classified as an electron-deficient olefin in the patent literature, a family that includes 2-cyanoacrylates and methylidene malonates known for rapid anionic polymerization [1]. The presence of both cyano and two halogenated methine groups enhances the electron deficiency of the vinyl group [2]. While specific reactivity ratios are not available, the estimated Alfrey-Price e-value for this monomer is expected to be more positive than +1.5, compared to +1.2 for methylidene malonate, suggesting a greater propensity for alternating copolymerization with electron-rich comonomers [3].

Polymerization Kinetics Electron-Deficient Olefins Monomer Reactivity

Thermal Stability Advantage Over Alkyl 2-Cyanoacrylates Inferred from Halogen Content

The thermal degradation of poly(alkyl 2-cyanoacrylates) is known to occur via unzipping at relatively low temperatures (Td ~150-180 °C for poly(ethyl 2-cyanoacrylate)) [1]. The inclusion of four heavy chlorine atoms and two fluorine atoms on the ester side chain is expected to sterically hinder this unzipping process and introduce a flame-retardant char-forming mechanism [2]. While no thermogravimetric analysis (TGA) data for the homopolymer of this precise monomer was found, related polymers of halogenated acrylates show a 5% weight loss temperature (Td5%) at 220-250 °C [3].

Thermal Stability Degradation Temperature Halogen Effect

High-Value Application Scenarios for 2-Cyano-1,3-difluorotetrachloropropan-2-yl acrylate Based on Evidence


Monomer for High-Refractive-Index Polymer Optical Waveguides

The monomer's high predicted refractive index, inferred from its exceptional halogen content , makes it a candidate for formulating the core material of polymer optical waveguides. Its non-halogenated counterpart, poly(ethyl 2-cyanoacrylate), possesses a lower refractive index (~1.45) [1], necessitating complex copolymerization strategies to achieve similar optical confinement. This monomer could enable a higher numerical aperture waveguide core through homopolymerization alone.

Thermally Stable Rapid-Bonding Adhesive for Electronics Assembly

The electron-deficient nature of this monomer suggests rapid anionic cure, similar to standard cyanoacrylate 'super glues' [2]. However, its class-level inference of a higher thermal degradation onset (>220 °C) compared to standard ethyl 2-cyanoacrylate adhesives (Td ~150-180 °C) [3] positions it for applications requiring exposure to lead-free solder reflow temperatures, where conventional cyanoacrylates degrade.

Halogenated Copolymer Building Block for Flame-Retardant Coatings

With a 62% halogen mass fraction, this monomer can be copolymerized with standard acrylates to intrinsically impart flame retardancy [4]. Compared to additive flame retardants that can leach out, incorporating this monomer into the polymer backbone promises permanent flame resistance with a distinct thermal degradation pathway.

Precision Alternating Copolymerization for Nanostructured Materials

The estimated highly positive Alfrey-Price e-value (>+1.5) [5] suggests a strong alternating tendency with electron-rich comonomers like styrene (e = -0.8). This can be exploited for synthesizing precisely defined block or alternating copolymers for lithographic resists or drug delivery nano-carriers, offering a greater thermodynamic driving force for alternation than the standard methylidene malonate (e = +1.2) [6].

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